

MTSEA-biotin (CAS 162758-04-5): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: MTSEA-biotin

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **MTSEA-biotin** (CAS 162758-04-5), a pivotal tool in biological research. This document details its chemical properties, mechanism of action, key applications, and detailed experimental protocols, presenting quantitative data in accessible tables and illustrating complex processes with clear diagrams.

Core Concepts: Introduction to MTSEA-biotin

MTSEA-biotin, with the formal name S-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl] ester methanesulfonothioic acid, is a thiol-reactive biotinylating reagent.[1][2] It is widely employed to selectively label proteins at cysteine residues and can also be used to specifically label modified nucleosides like 4-thiouridine (s4U) in RNA.[3][4] Its ability to form a stable disulfide bond with sulfhydryl groups under mild conditions makes it an invaluable probe for studying protein structure, function, and accessibility, particularly in the context of ion channels and other membrane proteins.[5][6][7]

Chemical and Physical Properties

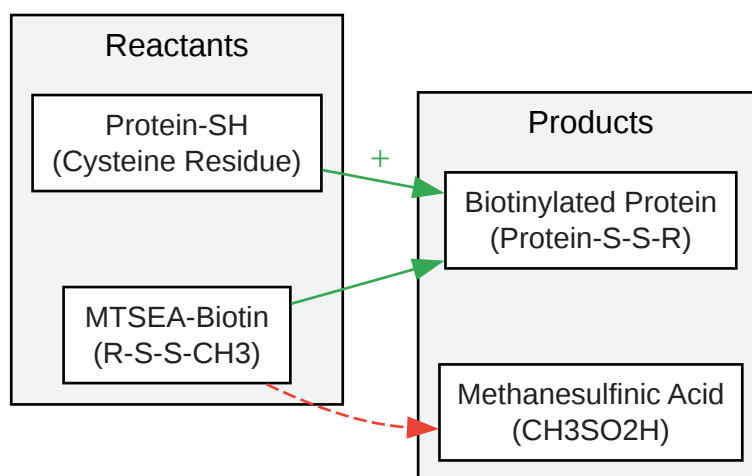
MTSEA-biotin is a white solid, and its key properties are summarized in the table below.[5][8] It is important to note the existence of variants with longer linker arms, such as **MTSEA-biotin-X**

and **MTSEA-biotin-XX**, which can facilitate the interaction between the biotin moiety and streptavidin.[\[5\]](#)[\[9\]](#)[\[10\]](#)

Property	Value	References
CAS Number	162758-04-5	[1] [11]
Molecular Formula	C13H23N3O4S3	[1] [4] [11]
Molecular Weight	381.5 g/mol	[1] [11] [12]
Synonyms	N-Biotinylaminoethyl methanethiosulfonate, 2- ((Biotinoyl)amino)ethyl methanethiosulfonate	[1] [11]
Purity	≥95%	[1] [11]
Solubility	Soluble in DMF and DMSO	[1] [5]
Storage	Store desiccated at -20°C	[4] [5] [9]

Mechanism of Action: The Chemistry of Thiol Labeling

MTSEA-biotin functions by reacting with the sulfhydryl group (-SH) of cysteine residues to form a stable, covalent disulfide bond (-S-S-). This reaction is highly specific for thiols under mild physiological conditions. The methanethiosulfonate (MTS) group is an excellent leaving group, facilitating the nucleophilic attack by the thiolate anion (S⁻).



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*Mechanism of **MTSEA-biotin** labeling of a cysteine residue.*

This specific reactivity allows for the targeted biotinylation of proteins at either naturally occurring or engineered cysteine residues.

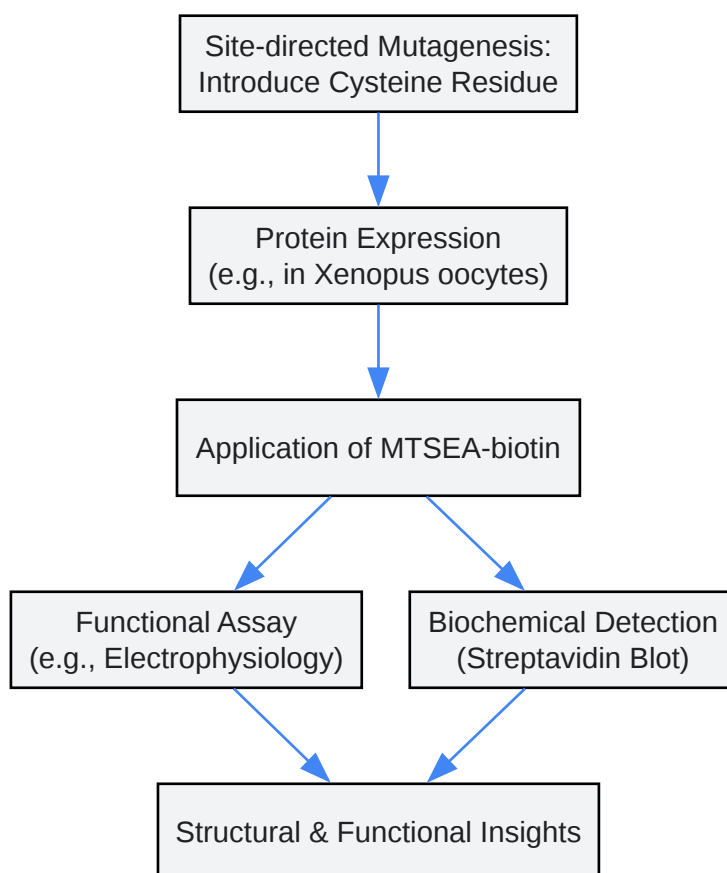
Key Applications in Research

The versatility of **MTSEA-biotin** has led to its adoption in a wide range of research applications, from fundamental protein biochemistry to advanced studies of cellular processes.

Substituted-Cysteine Accessibility Method (SCAM)

A primary application of **MTSEA-biotin** is in the Substituted-Cysteine Accessibility Method (SCAM).^{[6][7]} This powerful technique is used to map the structure and dynamics of proteins, particularly ion channels.^{[6][7]}

The general workflow for a SCAM experiment is as follows:



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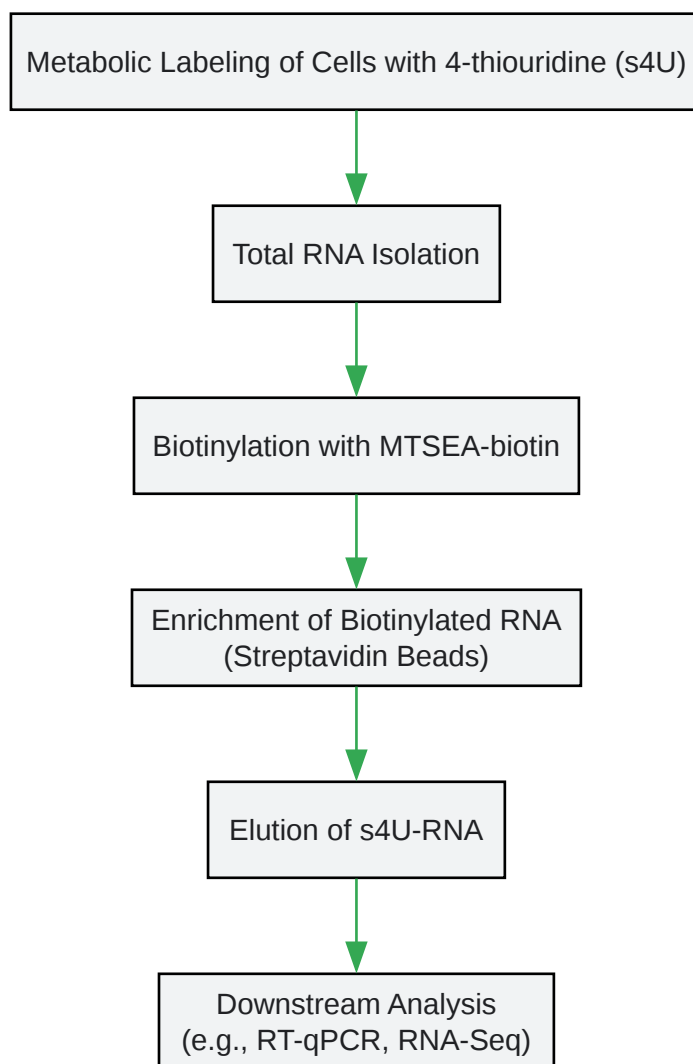
*General workflow for a SCAM experiment using **MTSEA-biotin**.*

By systematically introducing cysteine residues at different positions in a protein and then testing their accessibility to **MTSEA-biotin**, researchers can deduce which residues are exposed to the aqueous environment and how their accessibility changes in different functional states of the protein (e.g., open vs. closed state of an ion channel).[13][14]

Labeling of Newly Transcribed RNA

MTSEA-biotin can specifically bind to 4-thiouridine (s4U), enabling the visualization and enrichment of newly transcribed RNA in cells.[3] This method provides a powerful tool for studying RNA dynamics, including transcription rates and RNA turnover. The process involves metabolically labeling cellular RNA with s4U, followed by biotinylation with **MTSEA-biotin** and subsequent enrichment using streptavidin beads.[15][16]

The workflow for s4U-RNA labeling and enrichment is outlined below:



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Workflow for labeling and enriching newly transcribed RNA.

Studies have shown that **MTSEA-biotin** offers higher specific yields and less length bias compared to other reagents for s4U-RNA enrichment.[16][17]

Detailed Experimental Protocols

The following are example protocols for the use of **MTSEA-biotin** in protein and RNA labeling. These should be adapted based on the specific experimental system and goals.

Protocol: Labeling of Cell Surface Cysteine Residues

This protocol is a general guideline for labeling cysteine residues on cell surface proteins expressed in a cell culture system.

- **Cell Preparation:** Culture cells expressing the protein of interest to an appropriate confluency. Wash the cells twice with ice-cold phosphate-buffered saline (PBS), pH 7.4.
- **Preparation of **MTSEA-biotin** Solution:** Prepare a stock solution of **MTSEA-biotin** in anhydrous DMSO or DMF at a concentration of 10-50 mg/mL.^{[1][5]} Immediately before use, dilute the stock solution into ice-cold PBS to the desired final concentration (typically 0.5-2.5 mM).^{[6][18]} It is crucial to prepare this solution fresh as MTSEA reagents can hydrolyze in aqueous solutions.^[6]
- **Labeling Reaction:** Remove the final PBS wash from the cells and add the **MTSEA-biotin** labeling solution. Incubate the cells at 4°C for a duration ranging from 2 minutes to 1 hour, with gentle agitation. The optimal time and concentration should be determined empirically.
- **Quenching the Reaction:** To stop the labeling reaction, remove the **MTSEA-biotin** solution and wash the cells three times with ice-cold PBS containing a quenching agent such as 5 mM L-cysteine or 10 mM DTT to react with any excess **MTSEA-biotin**.
- **Cell Lysis and Analysis:** Lyse the cells in an appropriate lysis buffer containing protease inhibitors. The biotinylated proteins can then be affinity-purified using streptavidin-agarose beads and analyzed by SDS-PAGE and Western blotting.

Protocol: Biotinylation of 4-thiouridine (s4U)-labeled RNA

This protocol provides a method for biotinylating total RNA that has been metabolically labeled with s4U.

- **RNA Preparation:** Isolate total RNA from cells that have been cultured in the presence of 4-thiouridine using a standard RNA extraction method. Ensure the RNA is of high quality and free from contaminants.
- **Preparation of **MTSEA-biotin** Solution:** Prepare a stock solution of **MTSEA-biotin-XX** at 1 mg/mL in DMF.^[15]

- Biotinylation Reaction: In a microfuge tube, combine 2-5 µg of total RNA with 20 mM HEPES (pH 7.4) and 1 mM EDTA in a total volume of 40 µL.[\[15\]](#) Add 10 µL of a freshly diluted 50 µg/mL **MTSEA-biotin-XX** solution in DMF (final concentration of **MTSEA-biotin-XX** will be approximately 16.4 µM, and the final DMF concentration will be 20%).[\[15\]](#)[\[16\]](#)
- Incubation: Incubate the reaction at room temperature for 30 minutes in the dark with rotation.[\[15\]](#)[\[16\]](#)
- Purification of Biotinylated RNA: Remove excess **MTSEA-biotin** by performing an RNA cleanup procedure, such as chloroform:isoamyl alcohol extraction followed by isopropanol precipitation.[\[15\]](#)
- Enrichment and Downstream Analysis: The biotinylated RNA can now be enriched using streptavidin-coated magnetic beads.[\[15\]](#)[\[16\]](#) The enriched RNA can be eluted by reducing the disulfide bond and used for downstream applications like RT-qPCR or RNA sequencing.[\[15\]](#)

Concluding Remarks

MTSEA-biotin is a robust and specific reagent for the biotinylation of thiols in both proteins and RNA. Its application in techniques like SCAM has significantly advanced our understanding of protein structure and function, particularly for membrane proteins. Furthermore, its use in labeling s4U-containing RNA has provided a powerful method for studying the dynamics of transcription. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize **MTSEA-biotin** in their experimental endeavors. As with any chemical probe, careful optimization of reaction conditions is paramount to achieving reliable and reproducible results.

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